molecular formula C12H18O5S B8089751 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

Cat. No.: B8089751
M. Wt: 274.34 g/mol
InChI Key: BOJZFBQYKGPYNC-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol is an organic compound with a complex structure that includes ethoxy, methoxy, and methylsulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol typically involves multiple steps:

    Starting Material: The synthesis begins with 3-ethoxy-4-methoxybenzaldehyde.

    Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Sulfonylation: The alcohol is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include acidic or basic environments, depending on the desired substitution.

Major Products:

    Oxidation: Formation of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)acetone.

    Reduction: Formation of 1-(3-Ethoxy-4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups may facilitate binding to specific sites, while the methylsulfonyl group can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 1-(4-Ethoxy-3-methoxyphenyl)ethanol
  • 1-(3-Ethoxy-4-methoxyphenyl)ethanone
  • 1-(4-Hydroxy-3-methoxyphenyl)methanediol

Comparison: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where sulfonyl functionality is required.

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZFBQYKGPYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol
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1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol
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1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol
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1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol
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